2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
CAS No.: 1115929-71-9
Cat. No.: VC6359649
Molecular Formula: C23H23ClFN5OS
Molecular Weight: 471.98
* For research use only. Not for human or veterinary use.
![2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one - 1115929-71-9](/images/structure/VC6359649.png)
Specification
CAS No. | 1115929-71-9 |
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Molecular Formula | C23H23ClFN5OS |
Molecular Weight | 471.98 |
IUPAC Name | 2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C23H23ClFN5OS/c24-18-3-1-17(2-4-18)14-26-21-13-22(28-16-27-21)32-15-23(31)30-11-9-29(10-12-30)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2,(H,26,27,28) |
Standard InChI Key | PFHVMBQVSMOZJT-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
The compound possesses the molecular formula C23H23ClFN5OS and a molecular weight of 471.98 g/mol. Its IUPAC name reflects a pyrimidine core substituted with a [(4-chlorophenyl)methyl]amino group at position 6, a sulfanyl group at position 2, and a 4-(4-fluorophenyl)piperazin-1-yl-ethanone moiety at position 1.
Table 1: Key Chemical Descriptors
Property | Value |
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CAS Number | 1115929-71-9 |
Molecular Formula | C23H23ClFN5OS |
Molecular Weight | 471.98 g/mol |
SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC(=C3)NCC4=CC=C(C=C4)Cl |
InChI Key | PFHVMBQVSMOZJT-UHFFFAOYSA-N |
Structural Features and Functional Groups
The molecule comprises three distinct regions:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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A [(4-chlorophenyl)methyl]amino group at position 6, introducing hydrophobicity and potential halogen bonding.
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A sulfanyl (-S-) linker at position 2, enhancing conformational flexibility.
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Piperazine-Ethanone Tail: A 4-(4-fluorophenyl)piperazine group connected via an ethanone bridge, likely influencing receptor binding through hydrogen bonding and π-π interactions .
Synthetic Pathways and Optimization
Precursors and Reaction Design
The synthesis of this compound likely involves modular assembly of its three regions. Piperazine derivatives, such as 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), serve as key intermediates for introducing the fluorophenyl-piperazine moiety . The pyrimidine core may be constructed via:
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Cyclocondensation: Using thiourea and β-diketones to form the pyrimidine ring.
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Nucleophilic Aromatic Substitution: Introducing the chlorophenylmethylamino group at position 6.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyrimidine ring may impede reaction efficiency.
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Sulfanyl Group Stability: The -S- linker is susceptible to oxidation, necessitating inert atmospheric conditions .
Mechanistic Hypotheses and Biological Relevance
Putative Targets and Binding Modes
The structural features suggest potential interactions with:
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Dopamine and Serotonin Receptors: The piperazine group is a hallmark of psychotropic agents (e.g., aripiprazole) .
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Kinase Enzymes: The pyrimidine scaffold resembles ATP-competitive kinase inhibitors (e.g., imatinib).
Table 2: Structural Analogues and Activities
Pharmacokinetic Predictions
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Lipophilicity: The chlorophenyl and fluorophenyl groups may enhance blood-brain barrier permeability.
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Metabolic Stability: The sulfanyl group could undergo glutathione conjugation, limiting oral bioavailability.
Comparative Analysis with Structural Analogues
Activity Against Related Targets
While direct activity data for this compound are unavailable, analogues like LY2828360 exhibit EC50 values ~100,000 nM at purinergic receptors . The fluorophenyl group in the target compound may improve selectivity compared to chlorophenyl-dominated analogues.
Synthetic Accessibility
Compared to thienopyridine derivatives , the pyrimidine core offers simpler functionalization but lower thermal stability.
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